2-(Cyclopent-1-EN-1-YL)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a cyclopentene ring. This compound is known for its utility in various chemical reactions, particularly in cross-coupling reactions that are pivotal in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of cyclopent-1-ene with a boronic acid derivative under specific conditions. The reaction is often carried out in the presence of a catalyst, such as palladium, and a base.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pressure, and reaction time, as well as the use of specific solvents and reagents.
Chemical Reactions Analysis
Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions:
Catalysts: Palladium-based catalysts are commonly used.
Bases: Potassium carbonate or sodium carbonate are typically employed.
Solvents: Organic solvents like toluene or tetrahydrofuran (THF) are used.
Major Products Formed: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
Scientific Research Applications
Chemistry: In organic chemistry, this compound is used in cross-coupling reactions to synthesize complex organic molecules. It is particularly useful in the construction of carbon-carbon bonds, which are fundamental in organic synthesis.
Biology: In biological research, this compound can be used to label biomolecules, facilitating the study of biological processes and interactions.
Medicine: In medicinal chemistry, it is used to develop new drugs by enabling the synthesis of complex drug molecules. Its role in cross-coupling reactions makes it valuable in the creation of pharmaceuticals.
Industry: In the chemical industry, this compound is used to produce materials with specific properties, such as polymers and advanced materials.
Mechanism of Action
The mechanism by which 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its participation in cross-coupling reactions. The boronic acid derivative acts as a nucleophile, reacting with electrophilic partners to form new carbon-carbon bonds. The palladium catalyst facilitates the oxidative addition and transmetalation steps, leading to the formation of the final product.
Molecular Targets and Pathways: The primary molecular targets are the electrophilic partners, such as aryl halides. The pathways involved include oxidative addition, transmetalation, and reductive elimination.
Comparison with Similar Compounds
Boronic acids: These are similar in that they also participate in cross-coupling reactions.
Boronic esters: These compounds are structurally similar and also used in similar reactions.
Uniqueness: 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its cyclopentene ring, which provides specific reactivity and stability that are advantageous in certain synthetic applications.
Properties
IUPAC Name |
2-(cyclopenten-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2/c1-10(2)11(3,4)14-12(13-10)9-7-5-6-8-9/h7H,5-6,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTZVYKESKQING-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CCCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50573234 | |
Record name | 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
287944-10-9 | |
Record name | 2-(Cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50573234 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(cyclopent-1-en-1-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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